N,2,2-trimetiltetrahidro-2H-piran-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

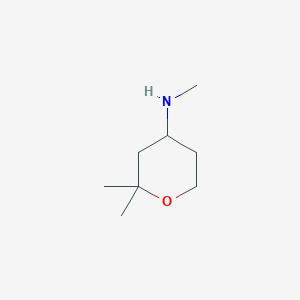

N,2,2-trimethyltetrahydro-2H-pyran-4-amine is a heterocyclic amine compound characterized by a tetrahydropyran ring substituted with a methyl group at the 2-position and an amine group at the 4-position

Aplicaciones Científicas De Investigación

N,2,2-trimethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine. The resulting Schiff base is then reduced using sodium tetrahydridoborate to yield the desired amine . Another method involves the cyanoethylation of the amine with acrylonitrile, followed by reduction with lithium tetrahydridoaluminate .

Industrial Production Methods: Industrial production of N,2,2-trimethyltetrahydro-2H-pyran-4-amine may involve multi-step reactions under controlled conditions. For instance, the reaction of 2,2-dimethyltetrahydropyran with methylamine under hydrogenation conditions using Raney nickel as a catalyst at elevated pressures and temperatures .

Types of Reactions:

Cyanoethylation: Reaction with acrylonitrile to form cyanoethylated products, which can be further reduced.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Sodium tetrahydridoborate: Used for the reduction of Schiff bases.

Lithium tetrahydridoaluminate: Employed in the reduction of cyanoethylated products.

Acrylonitrile: Used in cyanoethylation reactions.

Major Products:

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine: Formed through cyanoethylation and subsequent reduction.

Mecanismo De Acción

The mechanism of action of N,2,2-trimethyltetrahydro-2H-pyran-4-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing biochemical pathways and enzyme activities . The tetrahydropyran ring provides structural stability and influences the compound’s reactivity.

Comparación Con Compuestos Similares

2,2-Dimethyltetrahydro-2H-pyran-4-one: A precursor in the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine.

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine: A derivative formed through cyanoethylation and reduction.

Uniqueness: N,2,2-trimethyltetrahydro-2H-pyran-4-amine is unique due to its specific substitution pattern on the tetrahydropyran ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Actividad Biológica

N,2,2-trimethyltetrahydro-2H-pyran-4-amine, a cyclic amine derivative, has garnered attention in recent years for its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications based on a comprehensive analysis of available literature.

Chemical Structure and Synthesis

N,2,2-trimethyltetrahydro-2H-pyran-4-amine is characterized by its tetrahydropyran ring structure with three methyl groups at the 2-position and an amino group at the 4-position. The molecular formula is C7H15NO with a molecular weight of approximately 129.2 g/mol.

The synthesis typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by reduction to yield the desired amine. This synthetic pathway not only provides access to N,2,2-trimethyltetrahydro-2H-pyran-4-amine but also illustrates its versatility as an intermediate in organic synthesis.

Biological Activity Overview

Research indicates that N,2,2-trimethyltetrahydro-2H-pyran-4-amine exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown moderate antibacterial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against human cancer cell lines, notably HeLa cells .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that warrant further investigation .

Antimicrobial Activity

A study assessing the antimicrobial efficacy of N,2,2-trimethyltetrahydro-2H-pyran-4-amine revealed notable activity against a range of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 50 |

| Salmonella enterica | 40 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on various cancer cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (cervical carcinoma) | 44.30 | 5.0 |

| NCI-H1975 (lung cancer) | >500 | - |

The selectivity index indicates that N,2,2-trimethyltetrahydro-2H-pyran-4-amine may selectively inhibit cancer cell growth while exhibiting lower toxicity towards normal cells .

The biological activity of N,2,2-trimethyltetrahydro-2H-pyran-4-amine is believed to be mediated through interactions with cellular targets such as enzymes and receptors. The amine group may participate in nucleophilic reactions that alter protein functions or signaling pathways critical for cell survival and proliferation .

Case Studies

-

Anticancer Activity : A case study explored the effects of N,2,2-trimethyltetrahydro-2H-pyran-4-amine on HeLa cells. The results indicated significant apoptosis induction at concentrations above 30 µM.

"The compound's ability to induce apoptosis suggests potential therapeutic applications in cervical cancer treatment" .

-

Neuroprotection : Another study focused on the neuroprotective effects of this compound in models of oxidative stress. Results showed a reduction in neuronal cell death when treated with N,2,2-trimethyltetrahydro-2H-pyran-4-amine.

"These findings highlight the compound's potential as a candidate for neurodegenerative disease therapies" .

Propiedades

IUPAC Name |

N,2,2-trimethyloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)6-7(9-3)4-5-10-8/h7,9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZSZVXPVMGSAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.